Nardoeudesmol A
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Overview
Description
Nardoeudesmol A is a natural sesquiterpene compound found in various plants, particularly in the roots and rhizomes of Nardostachys jatamansi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nardoeudesmol A typically involves several steps, including the isolation of precursor compounds and their subsequent chemical transformations. One common method involves the extraction of essential oils from Nardostachys jatamansi, followed by chromatographic separation to isolate this compound. The reaction conditions often include the use of organic solvents and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Nardoeudesmol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Nardoeudesmol A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its potential antimicrobial, antifungal, and insecticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural pesticides and other agricultural products.
Mechanism of Action
The mechanism of action of Nardoeudesmol A involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Nardoeudesmol A can be compared with other similar sesquiterpene compounds, such as:
Nardoeudesmol B: Another sesquiterpene with similar biological activities but different structural features.
Isothis compound: A structural isomer with distinct reactivity and biological properties.
Dinardokanshone D: A related compound with significant effects on serotonin transporter activity.
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1S,2S,4aS,6R,8aR)-8a-methyl-4-methylidene-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)12(8-11)10(3)7-13(16)14(15)17/h11-14,16-17H,1,3,5-8H2,2,4H3/t11-,12+,13+,14-,15-/m1/s1 |
InChI Key |
HTGDCVIGXYGRRV-GZBLMMOJSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H](C1)C(=C)C[C@@H]([C@H]2O)O)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)C(=C)CC(C2O)O)C |
Origin of Product |
United States |
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